钼酸钾

描述

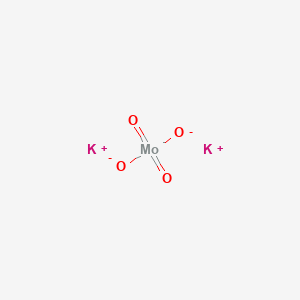

Potassium Molybdate, with the chemical formula 2 K 2 O·3MoO 3 ·H 2 O, is an inorganic compound belonging to the family of molybdates . This compound occurs as a fine, crystalline powder and is white in color .

Synthesis Analysis

The most common method for preparing Potassium Molybdate involves the reaction of molybdenum trioxide (MoO 3) with potassium hydroxide (KOH) under specific conditions of temperature and pressure . Another production method involves the reaction of molybdenum hexacarbonyl with potassium hydroxide in water .Molecular Structure Analysis

Potassium Molybdate crystallizes in the monoclinic system, space group C 2/ m, with unit-cell dimensions a = 12·348, b = 6·081, c = 7·538 Å, and β= 115·74° .Chemical Reactions Analysis

In the field of analytical chemistry, Potassium Molybdate serves as a reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead . It’s used in the creation of color reactions, which aid in determining the concentration of these substances .Physical And Chemical Properties Analysis

Potassium Molybdate is a highly stable compound that shows excellent solubility in water and alkalis . It is insoluble in alcohol and acetone . At higher temperatures, it undergoes decomposition to produce potassium paramolybdate and water . This compound is non-hygroscopic, meaning it does not absorb moisture from the air .科研应用

化学络合物形成

钼酸钾在与生物相关配体形成化学络合物中发挥着重要作用。例如,在H2O2存在下,它与柠檬酸和苹果酸的反应导致各种单聚体和二聚体络合物的形成,受pH变化的影响。这些络合物,如K4[MoO(O2)2(cit)].4H2O和K5[MoO(O2)(2-)(Hcit)H(Hcit)(O2)2OMo].6H2O,已经被研究以了解它们的结构和光谱特性,揭示了通过α-烷氧基和α-羧酸基进行羧酸-羧基氢键和配位的见解 (Zhou, Hou, & Wan, 2004)。

体外研究

体外研究已经检验了钼酸钾化合物的稳定性,如硫代钼酸钾。这些研究对于了解该化合物在各种条件下的行为至关重要,包括模拟生物环境如瘤胃的条件。研究结果表明K2[MoS4]的快速水解导致不同钼酸盐和硫化物种类的混合 (Weber, Leaver, & Wedd, 1979)。

晶体学分析

钼酸钾在晶体学研究中至关重要。对柠檬酸钼酸钾K2Na4[(MoO2)2(cit)2]·5H2O和四钼酸钾K2Mo4O13的研究提供了有关晶体结构及其与其他化合物关系的见解。这些分析有助于理解钼原子及其配体的配位和排列,以及这些络合物的整体结构完整性 (Zhou, Wan, & Tsai, 1997); (Gatehouse & Leverett, 1971)。

农业应用

钼酸钾在农业中具有应用,特别是在植物病害管理中。研究表明,钼酸钾叶面喷施可以有效减轻菜豆植物的炭疽病症状,从而增加产量。这种用法展示了它作为有益农业添加剂的潜力 (Polanco et al., 2014)。

固态电导率

对钼酸钾化合物的研究,如K5InHf(MoO4)6,突显了它们作为固体电解质的潜力,因为它们具有高离子导电性。这一特性使它们成为在各种技术应用中,包括电池和其他电子设备中使用的有前景的候选物 (Grossman, Bazarov, & Bazarova, 2019)。

Safety And Hazards

Potassium Molybdate, while generally stable and non-combustible, poses certain health risks that warrant caution during handling . If ingested, inhaled, or if it comes into contact with skin and eyes, it can cause mild to moderate irritation . Therefore, appropriate safety measures and personal protective equipment should be used when working with this compound .

未来方向

性质

IUPAC Name |

dipotassium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYGZETUIUXJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2MoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; Soluble in 0.6 parts water; [Merck Index] White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium molybdate | |

CAS RN |

13446-49-6 | |

| Record name | Molybdate (MoO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetraoxomolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)